molecular formula C9H11N3O4 B8564380 N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

Cat. No. B8564380
M. Wt: 225.20 g/mol
InChI Key: OAAHQDWRVFAUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09186354B2

Procedure details

To a solution of N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide (200 mg, 0.88 mmol) in 4 ml ethanol was added palladium on carbon (25 mg) and the resulting mixture set under hydrogen atmosphere and stirred vigorously at room temperature for 2 hours. The catalyst was filtered off using a 0.45 mM Oilmen PTFE syringe filter washing the solid with 10 mL of methanol. The filtrate was concentrated to dryness under reduced pressure and used for the next reaction without further purification (84.4 mg, 53%). LC-MS: C9H13N3O2 calculated 195.22 found m/z (ES) 196 (MH)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:16])[C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[N:7]=1>C(O)C.[Pd]>[NH2:12][C:8]1[N:7]=[C:6]([CH2:5][C:4]([N:3]([O:2][CH3:1])[CH3:16])=[O:15])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CON(C(CC1=NC(=CC=C1)[N+](=O)[O-])=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washing the solid with 10 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
used for the next reaction without further purification (84.4 mg, 53%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC=CC(=N1)CC(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.